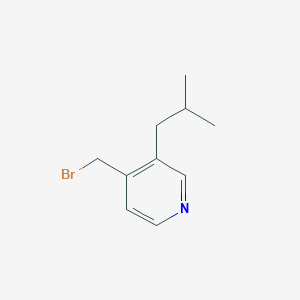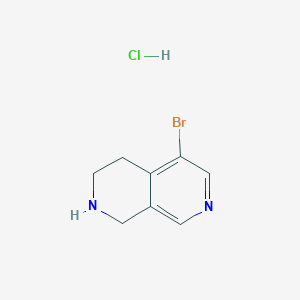
5-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride is a heterocyclic organic compound. It is a derivative of naphthyridine, which is a fused ring system containing two pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride can be achieved through several methods. One common approach involves the reaction of 5-bromoquinoline with 1,2,3,4-tetrahydroquinoline in the presence of hydrogen gas . Another method includes the aza-Diels-Alder reaction (Povarov reaction) activated by a Lewis acid, which has been studied both theoretically and experimentally .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using the aforementioned methods. The process requires appropriate laboratory facilities and safety measures to handle the reagents and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted naphthyridine compounds.
Scientific Research Applications
5-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: It is used in the production of various chemical products and as a reagent in chemical reactions.
Mechanism of Action
The mechanism of action of 5-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride involves its interaction with molecular targets and pathways within biological systems. The specific molecular targets and pathways depend on the biological activity being studied. For example, it may inhibit certain enzymes or interact with specific receptors to exert its effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride include:
- 1,2,3,4-tetrahydro-1,7-naphthyridine
- 2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride
- 3-bromo-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride
Uniqueness
What sets this compound apart from similar compounds is its specific bromine substitution at the 5-position, which can influence its reactivity and biological activity. This unique substitution pattern can lead to different chemical and biological properties compared to other naphthyridine derivatives.
Properties
Molecular Formula |
C8H10BrClN2 |
|---|---|
Molecular Weight |
249.53 g/mol |
IUPAC Name |
5-bromo-1,2,3,4-tetrahydro-2,7-naphthyridine;hydrochloride |
InChI |
InChI=1S/C8H9BrN2.ClH/c9-8-5-11-4-6-3-10-2-1-7(6)8;/h4-5,10H,1-3H2;1H |
InChI Key |
AXMUZLKIONOPNI-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=CN=CC(=C21)Br.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


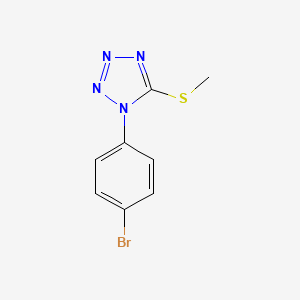
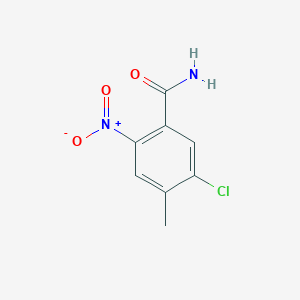

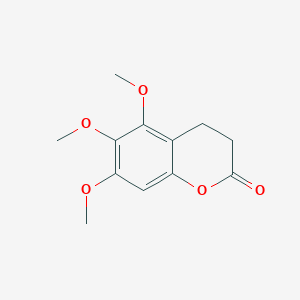
![tert-Butyl4-[2-(trifluoromethyl)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate](/img/structure/B13668220.png)
![1-Methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13668224.png)
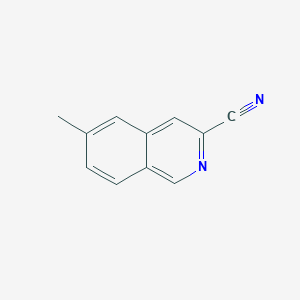

![tert-Butyl (2S,3R)-1-Benzyl-3-[(benzyloxy)methyl]azetidine-2-carboxylate](/img/structure/B13668233.png)

![4-Iodobenzo[c]isoxazol-3(1H)-one](/img/structure/B13668242.png)
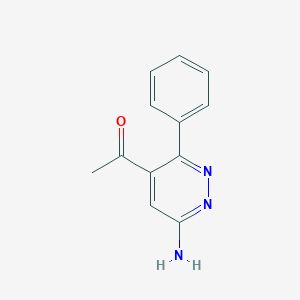
![2-(3-Chlorophenyl)-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B13668250.png)
